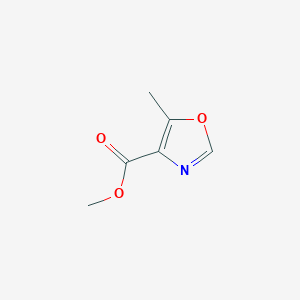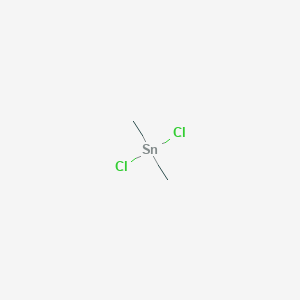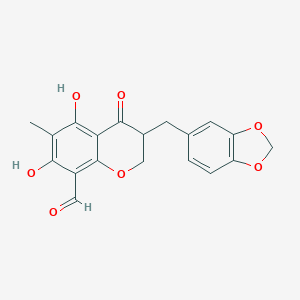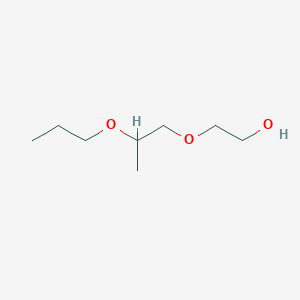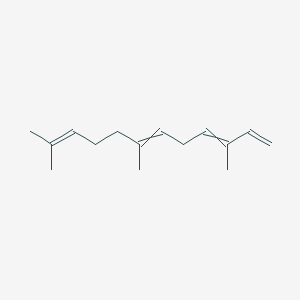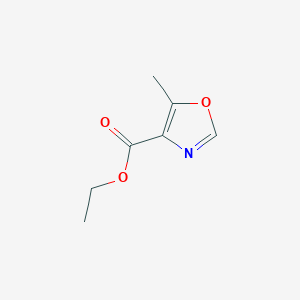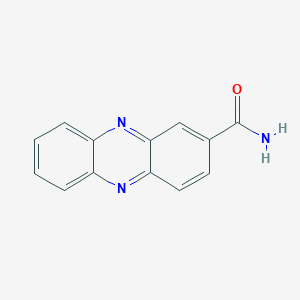
Phenazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine-2-carboxamide, also known as PCA, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. PCA is a derivative of phenazine, a naturally occurring compound found in many microorganisms and plants. PCA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Applications De Recherche Scientifique
Phenazine-2-carboxamide has been extensively studied for its potential applications in various fields of research. In the field of microbiology, Phenazine-2-carboxamide has been shown to exhibit antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Phenazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer cells. In addition, Phenazine-2-carboxamide has been shown to exhibit immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Mécanisme D'action
The mechanism of action of Phenazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of bacterial DNA synthesis and the induction of oxidative stress in cancer cells. Phenazine-2-carboxamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA synthesis, which leads to the inhibition of bacterial growth. In cancer cells, Phenazine-2-carboxamide has been shown to induce oxidative stress, which leads to the activation of apoptotic pathways and the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Phenazine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of biofilm formation in bacteria, the induction of apoptosis in cancer cells, and the stimulation of cytokine and chemokine production in immune cells. Phenazine-2-carboxamide has also been shown to exhibit anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
Phenazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high stability. However, Phenazine-2-carboxamide has some limitations, including its limited solubility in water and its potential to exhibit variable biological activity depending on the source of the compound.
Orientations Futures
There are several future directions for Phenazine-2-carboxamide research, including the identification of new sources of the compound, the development of new synthesis methods, and the exploration of its potential applications in various fields of research. In addition, further studies are needed to fully understand the mechanism of action of Phenazine-2-carboxamide and to identify potential drug targets for the compound.
Méthodes De Synthèse
Phenazine-2-carboxamide can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Phenazine-2-carboxamide involves the reaction of phenazine-1-carboxylic acid with ammonia, which results in the formation of Phenazine-2-carboxamide. Biosynthesis of Phenazine-2-carboxamide occurs in microorganisms such as Pseudomonas aeruginosa and Streptomyces griseus, where it is produced through the action of phenazine biosynthesis enzymes.
Propriétés
Numéro CAS |
18644-21-8 |
|---|---|
Nom du produit |
Phenazine-2-carboxamide |
Formule moléculaire |
C13H9N3O |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
phenazine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-13(17)8-5-6-11-12(7-8)16-10-4-2-1-3-9(10)15-11/h1-7H,(H2,14,17) |
Clé InChI |
HBUAKGFNHSQHSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |
Synonymes |
2-Phenazinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



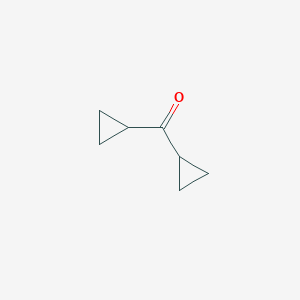
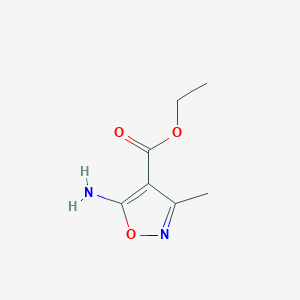
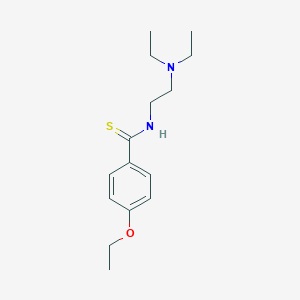
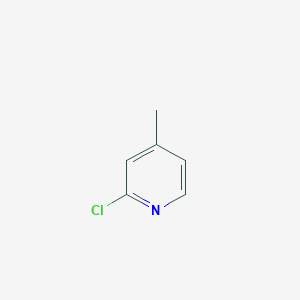
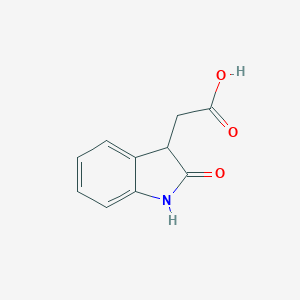
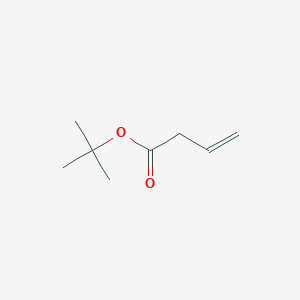
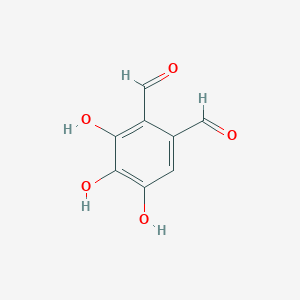
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
